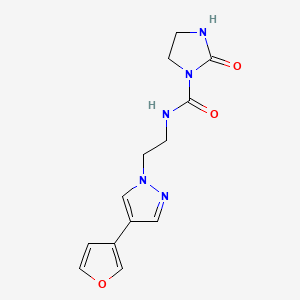
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide” is a complex organic compound. It is a derivative of furan, which is a five-membered aromatic heterocycle containing one oxygen atom . Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For instance, they can participate in Diels–Alder/retro-Diels–Alder reactions with electron-poor alkynes to generate polysubstituted furans . The addition/oxidative cyclization of alkyl alkynoates with carbonyl compounds in the presence of metal can also lead to polysubstituted furans .科学的研究の応用
Anticancer Research
Furan derivatives, such as the one , have been identified to possess anticancer properties . The compound’s structure, which includes a furan ring, is similar to other molecules that have shown efficacy in inhibiting cancer cell growth. Research into this compound could lead to the development of new chemotherapeutic agents that target specific cancer pathways.
Inhibitors for Enzymatic Reactions
The presence of the pyrazole moiety in the compound suggests potential as an inhibitor for various enzymatic reactions within biological systems . Pyrazoles are known to bind to the active sites of enzymes, potentially inhibiting their function, which can be useful in the treatment of diseases where enzyme regulation is disrupted.
Biological Probes
Compounds with complex structures, such as the one being analyzed, can serve as biological probes . They can be used to tag or label certain biological molecules, helping researchers to track or elucidate biological pathways and interactions within cells.
Development of Selective β-galactosidase Inhibitors
The compound’s structural similarity to known β-galactosidase inhibitors suggests its potential application in the development of selective inhibitors . These inhibitors can be used in research to study glycoprotein processing or in the development of treatments for disorders like lysosomal storage diseases.
Synthesis of Polynuclear Heterocyclic Structures
The compound’s functional groups make it a promising candidate for constructing polynuclear heterocyclic structures . These structures are significant in pharmaceutical chemistry for creating compounds with multiple rings, which can lead to drugs with enhanced efficacy and specificity.
Nonhydrolyzable Mimetics of Natural Tetrasaccharide SLeₓ
The compound could be used to create nonhydrolyzable mimetics of natural tetrasaccharides like SLeₓ . These mimetics have applications in studying cell adhesion processes, which are crucial in understanding various biological phenomena, including metastasis in cancer.
Phosphoinositide 3-Kinase Inhibition
Given the compound’s structural features, it may act as a phosphoinositide 3-kinase inhibitor . This application is particularly relevant in cancer research, as phosphoinositide 3-kinases play a role in cell growth and survival, and their inhibition is a therapeutic strategy in oncology.
Insulin Secretion Modulation
Compounds containing furan carboxylate structures have been shown to modulate insulin secretion . Research into this compound could contribute to the development of new treatments for diabetes by influencing insulin release from pancreatic β-cells.
将来の方向性
The future of furan derivatives in the field of organic chemistry looks promising. They are important building blocks in organic synthesis and are found in a variety of natural products . With ongoing research and development, new methods for their synthesis and applications are likely to be discovered.
特性
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-12(18-5-3-15-13(18)20)14-2-4-17-8-11(7-16-17)10-1-6-21-9-10/h1,6-9H,2-5H2,(H,14,19)(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVCJDKUYJVYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889982.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2889983.png)
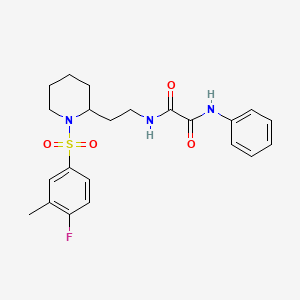
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2889986.png)

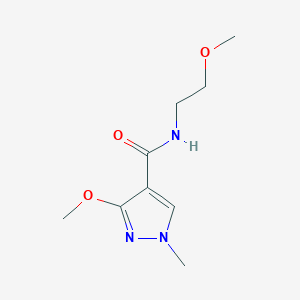
![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)
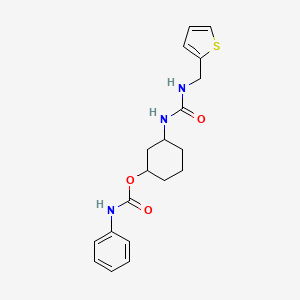
![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2889995.png)
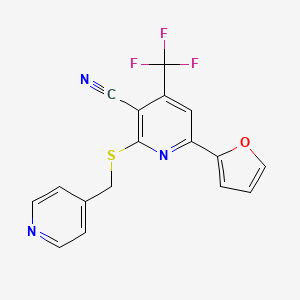
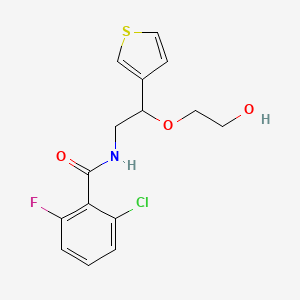
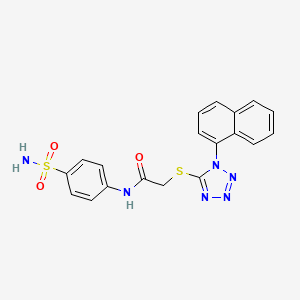
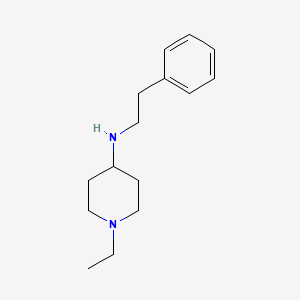
![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2890004.png)